molecular formula C9H8N2O B025521 3-(2-Aminophenyl)-3-oxopropanenitrile CAS No. 102908-42-9

3-(2-Aminophenyl)-3-oxopropanenitrile

Cat. No. B025521
M. Wt: 160.17 g/mol
InChI Key: JGVQMDVZPXXSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Aminophenyl)-3-oxopropanenitrile, also known as APN, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of 2-aminoacetophenone and is synthesized using a simple and efficient method.

Mechanism Of Action

The mechanism of action of 3-(2-Aminophenyl)-3-oxopropanenitrile is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth. 3-(2-Aminophenyl)-3-oxopropanenitrile has also been shown to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

3-(2-Aminophenyl)-3-oxopropanenitrile has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines. 3-(2-Aminophenyl)-3-oxopropanenitrile has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 3-(2-Aminophenyl)-3-oxopropanenitrile has been shown to have anti-microbial properties.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using 3-(2-Aminophenyl)-3-oxopropanenitrile in lab experiments is its low cost and high purity. The synthesis method is simple and efficient, making it easy to obtain large quantities of 3-(2-Aminophenyl)-3-oxopropanenitrile. However, one of the limitations of using 3-(2-Aminophenyl)-3-oxopropanenitrile in lab experiments is its low solubility in water. This can make it difficult to dissolve 3-(2-Aminophenyl)-3-oxopropanenitrile in aqueous solutions.

Future Directions

There are several future directions for research involving 3-(2-Aminophenyl)-3-oxopropanenitrile. One area of research is the development of new drugs for the treatment of various diseases. 3-(2-Aminophenyl)-3-oxopropanenitrile has shown potential as an anti-inflammatory, anti-tumor, and anti-microbial agent, making it a promising candidate for drug development. Another area of research is the study of the mechanism of action of 3-(2-Aminophenyl)-3-oxopropanenitrile. Further research is needed to fully understand how 3-(2-Aminophenyl)-3-oxopropanenitrile inhibits the activity of certain enzymes and induces apoptosis in cancer cells. Additionally, research is needed to improve the solubility of 3-(2-Aminophenyl)-3-oxopropanenitrile in aqueous solutions, making it easier to use in lab experiments.

Synthesis Methods

3-(2-Aminophenyl)-3-oxopropanenitrile is synthesized using a simple and efficient method. The synthesis involves the reaction of 2-aminoacetophenone with malononitrile in the presence of a base catalyst. The reaction takes place in a solvent such as ethanol or methanol and is heated under reflux for a few hours. The resulting product is then purified using recrystallization or column chromatography. This synthesis method is cost-effective and yields a high purity product.

Scientific Research Applications

3-(2-Aminophenyl)-3-oxopropanenitrile has potential applications in various fields of scientific research. One of the primary applications of 3-(2-Aminophenyl)-3-oxopropanenitrile is in the field of medicinal chemistry. 3-(2-Aminophenyl)-3-oxopropanenitrile has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. These properties make 3-(2-Aminophenyl)-3-oxopropanenitrile a potential candidate for the development of new drugs for the treatment of various diseases.

properties

CAS RN

102908-42-9

Product Name

3-(2-Aminophenyl)-3-oxopropanenitrile

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

3-(2-aminophenyl)-3-oxopropanenitrile

InChI

InChI=1S/C9H8N2O/c10-6-5-9(12)7-3-1-2-4-8(7)11/h1-4H,5,11H2

InChI Key

JGVQMDVZPXXSEW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)CC#N)N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC#N)N

synonyms

2-AMINO-BETA-OXO-BENZENEPROPANENITRILE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.